Benzyl diallylcarbamate Benzyl diallylcarbamate
Brand Name: Vulcanchem
CAS No.: 25070-76-2
VCID: VC20448449
InChI: InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2
SMILES:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

Benzyl diallylcarbamate

CAS No.: 25070-76-2

Cat. No.: VC20448449

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl diallylcarbamate - 25070-76-2

Specification

CAS No. 25070-76-2
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name benzyl N,N-bis(prop-2-enyl)carbamate
Standard InChI InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2
Standard InChI Key SUXWDNPUFNAZOD-UHFFFAOYSA-N
Canonical SMILES C=CCN(CC=C)C(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Properties of Benzyl Diallylcarbamate

Benzyl diallylcarbamate belongs to the class of N-substituted carbamates, featuring a benzyloxycarbonyl group attached to a diallylamine backbone. The allyl groups confer reactivity toward transition metal-catalyzed hydrogenation and cross-coupling reactions, while the carbamate moiety enhances stability during synthetic procedures. The compound’s molecular formula is C14H17NO2\text{C}_{14}\text{H}_{17}\text{NO}_2, with a molecular weight of 231.29 g/mol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of benzyl diallylcarbamate. The 1H^1\text{H} NMR spectrum (400 MHz, CDCl3_3) exhibits signals at δ 7.29–7.36 ppm (5H, aromatic protons), 5.77 ppm (2H, NH), 5.15 ppm (2H, OCH2_2Ph), and 5.13 ppm (4H, allylic CH2_2) . The 13C^{13}\text{C} NMR spectrum (125 MHz, CDCl3_3) shows carbonyl resonance at δ 160.0 ppm, aromatic carbons between δ 136.7–127.7 ppm, and allylic carbons at δ 117.1–116.7 ppm . Rotameric effects due to restricted rotation around the carbamate bond result in split signals for the diallyl groups .

Synthesis and Optimization

Classical Carbamate Formation

Benzyl diallylcarbamate is synthesized via reaction of diallylamine with benzyl chloroformate under mild conditions. A representative procedure involves:

  • Reagents: Diallylamine (486 mg, 5.00 mmol), benzyl chloroformate (869 mg, 5.09 mmol), THF (5 mL), Na2 _2CO3 _3 solution .

  • Procedure: Addition of benzyl chloroformate to diallylamine in THF at 0°C, followed by gradual warming to room temperature and 24-hour stirring. Post-reaction workup includes extraction with ethyl acetate, washing with NH4 _4Cl and brine, and purification via silica gel chromatography (hexane/EtOAc 15:1) .

  • Yield: 61% (705 mg) as a colorless oil .

Table 1: Synthesis Conditions and Yields

ParameterValueSource
SolventTHF
Temperature0°C → room temperature
Reaction Time24 hours
PurificationHexane/EtOAc (15:1)
Yield61%

Alternative Routes

The use of N-(benzyloxycarbonyloxy)succinimide as an activating reagent offers improved yields (95%) under similar conditions . This method avoids the need for low temperatures and reduces byproduct formation.

Hydrogenation Catalysis

Chemoselective Hydrogenation

Benzyl diallylcarbamate undergoes selective hydrogenation of allyl groups to propyl chains using Pd/C-diphenylsulfide (Pd/C[Ph2 _2S]) catalysts. Key findings include:

  • Catalyst Loading: 10 wt% Pd/C[Ph2 _2S] relative to substrate .

  • Conditions: H2 _2 (1 atm), room temperature, 16-hour reaction .

  • Conversion: >98% yield of benzyl N,N-dipropylcarbamate .

Table 2: Hydrogenation Performance

SubstrateCatalystYieldProductSource
Benzyl diallylcarbamatePd/C[Ph2 _2S]98%Benzyl dipropylcarbamate

Mechanistic Insights

The Pd/C[Ph2 _2S] catalyst suppresses undesired deprotection of the Cbz group, enabling exclusive reduction of the allyl moieties. Density functional theory (DFT) studies suggest that the diphenylsulfide ligand modulates palladium’s electronic environment, enhancing selectivity .

Applications in Polymer Science

Benzyl diallylcarbamate derivatives serve as monomers for synthesizing polycarbamates with tunable thermal properties. Hydrogenation of pendant allyl groups in polymers derived from this monomer increases crystallinity, as evidenced by differential scanning calorimetry (DSC) showing elevated melting temperatures (TmT_m) .

Comparative Analysis with Analogues

Benzyl diallylcarbamate demonstrates superior hydrogenation reactivity compared to monoallyl or aryl-substituted carbamates. For example, benzyl allyl(phenyl)carbamate requires higher catalyst loadings (15 wt%) and prolonged reaction times (24 hours) for complete reduction .

Future Directions

Ongoing research explores asymmetric hydrogenation using chiral palladium catalysts and applications in biodegradable polymers. The development of continuous-flow hydrogenation systems could enhance scalability for industrial production.

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